

A Comparative Analysis of SR 146131 and Cholecystokinin (CCK-8)

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Compound of Interest		
Compound Name:	SR 146131	
Cat. No.:	B1682613	Get Quote

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This guide provides a detailed, objective comparison of the synthetic compound **SR 146131** and the endogenous peptide cholecystokinin-8 (CCK-8). The following sections present a comprehensive overview of their respective mechanisms of action, signaling pathways, and physiological effects, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of future research.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two main G protein-coupled receptors: the CCK1 receptor (formerly known as CCK-A) and the CCK2 receptor (formerly known as CCK-B). Cholecystokinin-8 (CCK-8), a sulfated octapeptide, is a major biologically active form of CCK and acts as a non-selective agonist for both CCK1 and CCK2 receptors.[1]

In contrast, **SR 146131** is a potent, orally active, and selective non-peptide agonist for the CCK1 receptor.[2][3] Its selectivity for the CCK1 receptor makes it a valuable pharmacological tool for elucidating the specific functions of this receptor subtype and a potential therapeutic agent for conditions where selective CCK1 receptor activation is desired, such as in the management of eating and motor disorders.[3]





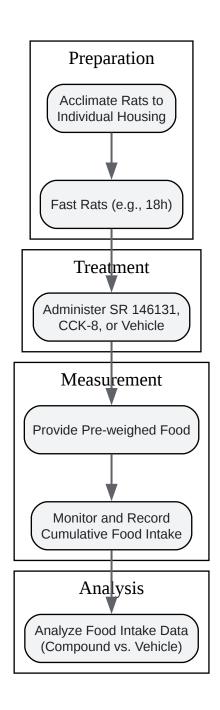
Mechanism of Action and Signaling Pathways

Both CCK-8 and **SR 146131** initiate their effects by binding to and activating CCK receptors. The CCK1 receptor, the primary target of **SR 146131**, is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[3] This increase in intracellular calcium is a key event in mediating many of the physiological effects of CCK1 receptor activation.

CCK-8, being a non-selective agonist, can activate both CCK1 and CCK2 receptors. The CCK2 receptor also couples to Gq and initiates a similar signaling cascade.[1] The key distinction lies in the receptor selectivity, with **SR 146131**'s effects being mediated exclusively through the CCK1 receptor.[5]







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